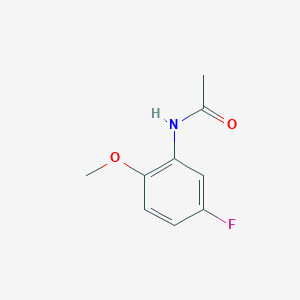

![molecular formula C12H15BrO B1532343 [1-(4-Bromophenyl)cyclopentyl]methanol CAS No. 1346689-83-5](/img/structure/B1532343.png)

[1-(4-Bromophenyl)cyclopentyl]methanol

Overview

Description

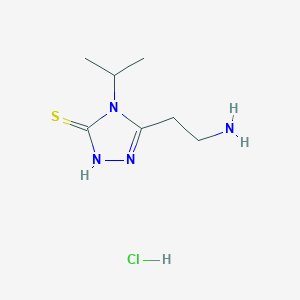

“[1-(4-Bromophenyl)cyclopentyl]methanol” is a chemical compound with the molecular formula C12H15BrO. It is also known as Cyclopentyl (4-bromophenyl)methanol . The compound has a molecular weight of 255.15 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentyl ring attached to a bromophenyl group through a methanol linkage .Physical And Chemical Properties Analysis

“this compound” has a boiling point of 140-148 °C (at 0.8 Torr pressure) and a predicted density of 1.406±0.06 g/cm3 . The compound’s pKa is predicted to be 14.25±0.20 .Scientific Research Applications

Stereoselective Synthesis and S1P1 Receptor Agonists

The scalable synthesis and isolation of stereoisomers related to "[1-(4-Bromophenyl)cyclopentyl]methanol" have significant implications for the development of S1P1 receptor agonists. The detailed methodology allows for the production of highly enantiomerically enriched intermediates, demonstrating the compound's utility in synthesizing biologically active molecules with potential therapeutic applications (Wallace et al., 2009).

Advances in Bromination Techniques

Research on the bromination of cyclopentene derivatives provides valuable insights into regio- and chemoselective bromination methods. This work underscores the versatility of bromo-substituted cyclopentenones as synthons in organic synthesis, highlighting the potential of compounds like "this compound" in facilitating the synthesis of complex organic molecules (Shirinian et al., 2012).

Methanol in Lipid Dynamics and Biomembrane Studies

The impact of methanol on lipid dynamics offers critical insights into its use as a solubilizing agent in the study of biological membranes. Research demonstrates how methanol influences lipid transfer and flip-flop kinetics, providing a cautionary note on its effects on bilayer composition stability, which is vital for cell survival and protein function (Nguyen et al., 2019).

Novel Protecting Groups and Materials Chemistry Applications

The development of novel tris(4-azidophenyl)methanol as a multifunctional thiol protecting group illustrates the compound's potential in materials chemistry and peptoid synthesis. This research highlights the ability to cleave the protecting group under mild conditions and further functionalize the aryl azide, opening new avenues for the design and synthesis of advanced materials (Qiu et al., 2023).

Methanolysis and Catalysis

Investigations into the methanolysis of esters and the catalytic activity of compounds in the presence of methanol reveal the compound's significance in synthetic organic chemistry. Such studies contribute to understanding the mechanistic aspects of reactions involving methanol and its role as a reagent or solvent in facilitating various organic transformations (Santos et al., 2017).

Safety and Hazards

“[1-(4-Bromophenyl)cyclopentyl]methanol” is classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

Properties

IUPAC Name |

[1-(4-bromophenyl)cyclopentyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYFIHUDHWJOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1532278.png)

![1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1532282.png)